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molecular formula C14H11NO B1360019 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile CAS No. 58743-77-4

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1360019
M. Wt: 209.24 g/mol
InChI Key: RINYLKSNGRLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046352

Procedure details

2.6 g of 2-[p-(4-methoxy phenyl)-phenyl]-1,3-dioxolane, 0.917 g of hydroxylamine hydrochloride, 40 ml of 1.8 M hydrochloric ethanol and 10 ml of ethanol are introduced into a 100 ml three-necked flask under nitrogen. The reaction mixture is heated to reflux for 4 hours then concentrated under vacuum. The residue is taken up in 30 ml of water, then 220 ml of methyl ter-butyl ether (MTBE) is added. The organic phase is separated and the aqueous phase is extracted with MTBE (2×20 ml). The organic phases are combined, washed with a saturated solution of sodium chloride, dried over anhydrous magnesium sulphate and concentrated under vacuum (yield: 75%).
Name
2-[p-(4-methoxy phenyl)-phenyl]-1,3-dioxolane
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.917 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]3OCCO3)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Cl.[NH2:21]O>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]#[N:21])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-[p-(4-methoxy phenyl)-phenyl]-1,3-dioxolane
Quantity
2.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C1OCCO1
Name
Quantity
0.917 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
ADDITION
Type
ADDITION
Details
220 ml of methyl ter-butyl ether (MTBE) is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with MTBE (2×20 ml)
WASH
Type
WASH
Details
washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum (yield: 75%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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